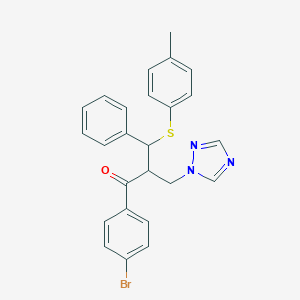
1-(4-Bromophenyl)-3-(4-methylphenyl)sulfanyl-3-phenyl-2-(1,2,4-triazol-1-ylmethyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-3-(4-methylphenyl)sulfanyl-3-phenyl-2-(1,2,4-triazol-1-ylmethyl)propan-1-one is a complex organic compound with a unique structure that incorporates a bromophenyl group, a methylphenyl sulfanyl group, a phenyl group, and a triazolylmethyl group
Méthodes De Préparation
The synthesis of 1-(4-Bromophenyl)-3-(4-methylphenyl)sulfanyl-3-phenyl-2-(1,2,4-triazol-1-ylmethyl)propan-1-one typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:
Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom.
Formation of the methylphenyl sulfanyl intermediate:
Formation of the triazolylmethyl intermediate:
Coupling of intermediates: The final step involves the coupling of the intermediates to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Analyse Des Réactions Chimiques
1-(4-Bromophenyl)-3-(4-methylphenyl)sulfanyl-3-phenyl-2-(1,2,4-triazol-1-ylmethyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: This compound can be reduced to form corresponding alcohols or amines.
Substitution: This compound can undergo substitution reactions, where the bromine atom can be replaced by other functional groups.
Cyclization: This compound can undergo cyclization reactions to form heterocyclic compounds.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-3-(4-methylphenyl)sulfanyl-3-phenyl-2-(1,2,4-triazol-1-ylmethyl)propan-1-one has various scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is used in the study of biological processes and as a probe to investigate enzyme activity.
Medicine: This compound is investigated for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.
Industry: This compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-3-(4-methylphenyl)sulfanyl-3-phenyl-2-(1,2,4-triazol-1-ylmethyl)propan-1-one involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(4-Bromophenyl)-3-(4-methylphenyl)sulfanyl-3-phenyl-2-(1,2,4-triazol-1-ylmethyl)propan-1-one can be compared with other similar compounds, such as:
1-(4-bromophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone: This compound has a similar structure but differs in the presence of a sulfonyl group instead of a sulfanyl group.
1-(4-bromophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)-1-propanone: This compound lacks the methylphenyl sulfanyl group, making it less complex.
1-(4-bromophenyl)-3-[(4-methylphenyl)sulfanyl]-2-(1H-1,2,4-triazol-1-ylmethyl)-1-propanone: This compound has a similar structure but differs in the position of the triazolylmethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C25H22BrN3OS |
|---|---|
Poids moléculaire |
492.4g/mol |
Nom IUPAC |
1-(4-bromophenyl)-3-(4-methylphenyl)sulfanyl-3-phenyl-2-(1,2,4-triazol-1-ylmethyl)propan-1-one |
InChI |
InChI=1S/C25H22BrN3OS/c1-18-7-13-22(14-8-18)31-25(20-5-3-2-4-6-20)23(15-29-17-27-16-28-29)24(30)19-9-11-21(26)12-10-19/h2-14,16-17,23,25H,15H2,1H3 |
Clé InChI |
FRYQDDYCEDXJMK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC(C2=CC=CC=C2)C(CN3C=NC=N3)C(=O)C4=CC=C(C=C4)Br |
SMILES canonique |
CC1=CC=C(C=C1)SC(C2=CC=CC=C2)C(CN3C=NC=N3)C(=O)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-iodo-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B492453.png)
![N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B492454.png)
![N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide](/img/structure/B492455.png)
![3-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide](/img/structure/B492456.png)
![2-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B492457.png)
![3-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B492458.png)
![N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)naphthalene-1-sulfonamide](/img/structure/B492460.png)
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B492463.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1,2-dihydro-5-acenaphthylenesulfonamide](/img/structure/B492468.png)
![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B492469.png)
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B492470.png)
![2-(4-methoxyphenyl)-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B492472.png)
![4-ethyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzenesulfonamide](/img/structure/B492473.png)
![3-[(4-iodophenyl)sulfonyl]-2-methyl-1,3-thiazolidine](/img/structure/B492474.png)
